molecular formula C10H14ClN B590584 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 41565-82-6

7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B590584
CAS RN: 41565-82-6
M. Wt: 183.679
InChI Key: KCQZPRLKNXADRM-UHFFFAOYSA-N
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Description

7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a type of isoquinoline alkaloid . Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs has been a topic of interest in the scientific community . Commonly used synthetic strategies for constructing the core scaffold have been discussed . For instance, the reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C10H13N · HCl . The molecular weight is 183.68 g/mol .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline analogs are diverse and complex. For example, the reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 183.68 g/mol . The SMILES string representation of the compound is CC1=CC=C2CCNCC2=C1.[H]Cl .

Scientific Research Applications

  • Anticonvulsant Activity : A study by Ohkubo et al. (1996) synthesized a series of 1,2,3,4-tetrahydroisoquinoline derivatives and evaluated them for anticonvulsant activity. They found that certain compounds showed effective anticonvulsant properties and protected neurons from ischemia-induced degeneration in rats (Ohkubo et al., 1996).

  • Inhibitors of Phenylethanolamine N-methyltransferase : Research by Demarinis et al. (1981) focused on the synthesis of compounds that inhibit phenylethanolamine N-methyltransferase, a key enzyme in epinephrine biosynthesis. They discovered potent inhibitory properties in certain derivatives (Demarinis et al., 1981).

  • Selective Inhibition of PNMT : Grunewald et al. (1999) studied the selectivity of certain 1,2,3,4-tetrahydroisoquinoline derivatives as inhibitors of phenylethanolamine N-methyltransferase (PNMT) versus alpha2-adrenoceptors. They found compounds with remarkable selectivity and potency as PNMT inhibitors (Grunewald et al., 1999).

  • Therapeutic Activities in Various Disorders : Singh and Shah (2017) reviewed patents on tetrahydroisoquinoline derivatives, highlighting their therapeutic activities in cancer, malaria, central nervous system disorders, and other areas (Singh & Shah, 2017).

  • Neuroprotective and Neurotoxic Actions : A study by Peana et al. (2019) explored the neuroprotective and neurotoxic actions of tetrahydroisoquinoline derivatives, finding that certain compounds exhibited both neuroprotective and neurotoxic effects (Peana et al., 2019).

  • Analgesic and Anti-Inflammatory Effects : Research by Rakhmanova et al. (2022) investigated the analgesic and anti-inflammatory effects of certain tetrahydroisoquinoline hydrochloride derivatives, finding pronounced effects at specific doses (Rakhmanova et al., 2022).

  • Local Anesthetic Activity and Acute Toxicity : A study by Azamatov et al. (2023) evaluated the local anesthetic activity and acute toxicity of 1-aryltetrahydroisoquinoline alkaloid derivatives, finding significant local anesthetic activity and varying degrees of toxicity (Azamatov et al., 2023).

Future Directions

The future directions of research on 1,2,3,4-tetrahydroisoquinoline analogs are promising. Due to their diverse biological activities against various infective pathogens and neurodegenerative disorders, the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community . This has resulted in the development of novel THIQ analogs with potent biological activity .

properties

IUPAC Name

7-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-8-2-3-9-4-5-11-7-10(9)6-8;/h2-3,6,11H,4-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQZPRLKNXADRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCNC2)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670250
Record name 7-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41565-82-6
Record name Isoquinoline, 1,2,3,4-tetrahydro-7-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41565-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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